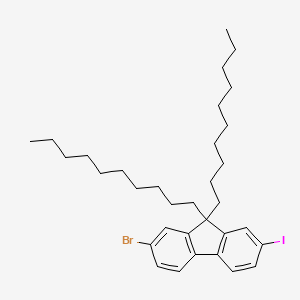

2-Bromo-9,9-didecyl-7-iodo-9H-fluorene

Description

2-Bromo-9,9-didecyl-7-iodo-9H-fluorene is a halogenated fluorene derivative with a molecular formula of C25H32BrI and an average molecular mass of 539.34 g/mol . The compound features a fluorene backbone substituted with a bromine atom at position 2, an iodine atom at position 7, and two decyl (C10H21) groups at position 9. The long alkyl chains at the 9-position enhance solubility in nonpolar solvents, making it suitable for applications in organic electronics and as a precursor in cross-coupling reactions .

Properties

CAS No. |

517874-05-4 |

|---|---|

Molecular Formula |

C33H48BrI |

Molecular Weight |

651.5 g/mol |

IUPAC Name |

2-bromo-9,9-didecyl-7-iodofluorene |

InChI |

InChI=1S/C33H48BrI/c1-3-5-7-9-11-13-15-17-23-33(24-18-16-14-12-10-8-6-4-2)31-25-27(34)19-21-29(31)30-22-20-28(35)26-32(30)33/h19-22,25-26H,3-18,23-24H2,1-2H3 |

InChI Key |

YAOHCZGEGPOIJM-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCC1(C2=C(C=CC(=C2)Br)C3=C1C=C(C=C3)I)CCCCCCCCCC |

Origin of Product |

United States |

Comparison with Similar Compounds

Halogen Reactivity

- Iodine vs. Bromine : In Suzuki-Miyaura couplings, iodine’s higher electrophilicity typically leads to selective reactions at position 7. However, in 2-bromo-9,9-dihexyl-7-iodo-9H-fluorene, 20% of bromine-coupled byproducts form due to steric or electronic factors, necessitating optimized reaction conditions .

- Dibromo Derivatives : Compounds like 9,9-dioctyl-2,7-dibromo-9H-fluorene exhibit slower reaction kinetics in cross-couplings, limiting their utility in sequential functionalization .

Alkyl Chain Effects

- Solubility : Longer alkyl chains (e.g., decyl, octyl) improve solubility in organic solvents, critical for solution-processed organic semiconductors. Methyl or shorter chains reduce processability .

- Thermal Properties : Melting points decrease with longer alkyl chains (e.g., 190°C for dimethyl vs. 138°C for dioctyl), enhancing film-forming properties in materials science .

Electronic Modifications

- Fluorine Substitution : The electron-withdrawing nature of fluorine in 2-bromo-9,9-difluoro-7-iodo-9H-fluorene increases electrophilicity at position 7, making it a key intermediate in antiviral drug synthesis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.